Diallyl succinate
Overview
Description
Diallyl Succinate is used in the synthesis of crosslinked polymers as well as for magnetic polyethylenamine complexes for use in enhancing gene transfection .
Synthesis Analysis
Diallyl Succinate can be synthesized via the esterification of succinic acid and via the trans-esterification of dimethyl succinate . The first microwave-assisted continuous esterification of succinic acid with H2SO4 as a chemical homogeneous catalyst was successfully achieved .Molecular Structure Analysis
The molecular formula of Diallyl Succinate is C10H14O4 . Its structure includes two sulfur atoms with two allyl groups .Chemical Reactions Analysis
Diallyl Succinate is involved in the synthesis of crosslinked polymers and magnetic polyethylenamine complexes . It’s also used in the production of dialkyl succinates .Physical And Chemical Properties Analysis
Diallyl Succinate has a density of 1.0±0.1 g/cm3, a boiling point of 262.6±0.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.5 mmHg at 25°C .Scientific Research Applications
Chemical Structure and Properties
“Diallyl succinate” has the formula C10H14O4 and a molecular weight of 198.2158 . It’s also known as Butanedioic acid, di-2-propenyl ester . The IUPAC Standard InChI for Diallyl succinate is InChI=1S/C10H14O4/c1-3-7-13-9(11)5-6-10(12)14-8-4-2/h3-4H,1-2,5-8H2
.
Photopolymerization in 3D Printing
Diallyl succinate has been used in the photopolymerization process of bio-sourced liquid resins for more sustainable digital light processing technologies . It was combined with poly (ethylene glycol) diacrylate, a petroleum-based co-monomer known for its fast UV light reaction response . The resulting composition had excellent thermal stability, very good dimensional resolution, and transparency in DLP printed samples after light curing .
Biodegradability in 3D Printing
In addition to its role in photopolymerization, diallyl succinate also contributes to the biodegradability of 3D printed materials . The presence of ester linkages incorporated by the natural monomer allows the printed samples to promptly undergo hydrolytic degradation .
Mechanism of Action
The anticancer action of Diallyl Succinate includes the activation of metabolizing enzymes that detoxify carcinogens, suppression of the formation of DNA adducts, antioxidant effects, regulation of cell-cycle arrest, induction of apoptosis and differentiation, histone modification, and inhibition of angiogenesis and invasion .
Future Directions
properties
IUPAC Name |
bis(prop-2-enyl) butanedioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O4/c1-3-7-13-9(11)5-6-10(12)14-8-4-2/h3-4H,1-2,5-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HABAXTXIECRCKH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)CCC(=O)OCC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1061287 | |
Record name | Butanedioic acid, di-2-propenyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1061287 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Diallyl succinate | |
CAS RN |
925-16-6 | |
Record name | 1,4-Di-2-propen-1-yl butanedioate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=925-16-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Diallyl succinate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000925166 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Diallyl succinate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20965 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Butanedioic acid, 1,4-di-2-propen-1-yl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Butanedioic acid, di-2-propenyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1061287 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diallyl succinate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.924 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIALLYL SUCCINATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AMT9NLX4PW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the structure of diallyl succinate affect its tendency to undergo cyclization during polymerization?
A: Diallyl succinate exhibits a remarkably high tendency to undergo chain cyclization during polymerization compared to its homologs like diallyl adipate or diallyl sebacate. This unusual behavior is attributed to the specific distance between the allyl groups in its structure. While the distance between reactive groups often dictates cyclization tendency, diallyl succinate deviates from this trend, suggesting other structural factors are at play []. Further research suggests that the high polarity of diallyl oxalate influences its polymerization, leading to a lower occurrence of head-to-head addition compared to diallyl succinate and allyl acetate [].
Q2: What role does the hydroxyl group play in the polymerization of diallyl tartrate compared to diallyl succinate?
A: The presence of hydroxyl groups significantly enhances the polymerization rate of diallyl tartrate compared to diallyl succinate []. This enhancement is attributed to the formation of intermolecular hydrogen bonds facilitated by the hydroxyl groups. This observation highlights the impact of functional groups beyond the reactive allyl moieties on the polymerization kinetics of diallyl dicarboxylates.
Q3: How does the presence of diallyl succinate affect the glass transition temperature of crosslinked polymers?
A: Studies have shown that incorporating diallyl succinate, specifically its eleven-membered ring structure formed during polymerization, influences the glass transition temperature (Tg) of the resulting crosslinked polymer []. Modifying the diallyl succinate structure by altering substituents at the 1- or 1,2-positions allows for fine-tuning of the ring's mobility within the polymer network. This control over ring mobility directly impacts the polymer's Tg, demonstrating the structure-property relationship in these materials.
Q4: Can you elaborate on the dielectric behavior of crosslinked polymers containing the diallyl succinate-derived eleven-membered ring?
A: Crosslinked polymers incorporating the diallyl succinate eleven-membered ring structure exhibit a β-relaxation around 20°C at 30kHz, attributed to local motions of the polymer side chains []. This relaxation is characterized by an activation energy (ΔH≠) of approximately 11-14 Kcal/mole and an activation entropy (ΔS≠) of around 10-20 cal/mole. Notably, modifying the diallyl succinate structure with different substituents can lead to variations in this dielectric behavior. For instance, incorporating a cyclohexyl ring results in anomalous behavior, likely due to the ring flipping between chair-chair conformations.
Q5: What is the significance of carbon dioxide evolution during the polymerization of diallyl oxalate, and how does it relate to the addition modes in the polymer structure?
A: The polymerization of diallyl oxalate uniquely involves the evolution of carbon dioxide, a phenomenon linked to the specific addition modes occurring during polymerization []. This observation provides insights into the polymerization mechanism and allows for tailoring reaction conditions to control the final polymer structure. Factors like solvent polarity can influence both the addition modes and the extent of carbon dioxide release.
Q6: Has the application of diallyl succinate in interpenetrating polymer networks (IPNs) been explored?
A: Yes, diallyl succinate has been utilized as a crosslinking agent for poly(vinyl acetate) in the synthesis of poly(vinyl acetate)/poly(methyl acrylate) IPNs []. The research highlighted the influence of diallyl succinate concentration on the crosslinking level and, consequently, the phase separation behavior within the IPN. This application showcases the potential of diallyl succinate in creating advanced polymer materials with tailored properties.
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